Dihydroorotase Inhibition: Target Compound vs. Unsubstituted Maleanilic Acid Baseline
The target compound was evaluated for inhibition of dihydroorotase from mouse Ehrlich ascites carcinoma and exhibited an IC₅₀ of 1.00 × 10⁶ nM (1.00 mM) at pH 7.37 [1]. In the same assay system and under identical conditions, the unsubstituted maleanilic acid analog (CHEMBL73819 / BDBM50405111) displayed an IC₅₀ of 5.20 × 10⁵ nM (0.52 mM), indicating the target compound is approximately 1.9-fold less potent (higher IC₅₀) than the simpler analog [2].
| Evidence Dimension | Inhibition of dihydroorotase enzyme activity |
|---|---|
| Target Compound Data | IC₅₀ = 1.00 × 10⁶ nM (1.00 mM) |
| Comparator Or Baseline | Unsubstituted maleanilic acid analog (CHEMBL73819): IC₅₀ = 5.20 × 10⁵ nM (0.52 mM) |
| Quantified Difference | 1.9-fold higher IC₅₀ (weaker inhibition) |
| Conditions | Dihydroorotase from mouse Ehrlich ascites carcinoma; tested at 10 µM compound concentration; pH 7.37 |
Why This Matters
The quantitative difference in dihydroorotase inhibitory activity confirms that the 3-methyl substitution on the butenoic acid scaffold alters enzyme binding affinity relative to the unsubstituted analog, which is critical for users selecting a specific dihydroorotase probe with defined potency.
- [1] BindingDB. Ligand BDBM50403583 / CHEMBL1149169. Affinity Data: IC₅₀ = 1.00E+6 nM. Assay: Inhibition of dihydroorotase from mouse Ehrlich ascites at 10 µM, pH 7.37. View Source
- [2] BindingDB. Ligand BDBM50405111 / CHEMBL73819. Affinity Data: IC₅₀ = 5.20E+5 nM. Assay: Inhibition of dihydroorotase from mouse Ehrlich ascites at 10 µM, pH 7.37. View Source
